Stereochemical Identity at Pyrrolidine C3: (3R) vs (3S) Diastereomer Divergence
The target compound possesses a defined (3R) configuration at the pyrrolidine ring, in contrast to the (3S) diastereomer (CAS 1401665-82-4) and stereochemically undefined material (CAS 1354026-84-8). The (3R) vs (3S) designation produces enantiomorphic spatial presentation of the N-methylacetamide vector relative to the alanyl amide plane. While computational predictions of bulk properties (LogP, boiling point) are identical across diastereomers because they are constitutionally identical , the biological or catalytic recognition of these diastereomers by chiral environments—enzyme active sites, receptors, or chiral stationary phases—is expected to be fully differential. In the absence of published head-to-head biological data for these specific building blocks, this evidence dimension rests on the established principle that diastereomeric drug candidates and intermediates exhibit quantitatively different binding affinities, pharmacokinetics, and toxicity profiles [1].
| Evidence Dimension | Stereochemical configuration at pyrrolidine C3 |
|---|---|
| Target Compound Data | (3R) configuration; optical rotation and chiral HPLC retention data available from supplier upon request |
| Comparator Or Baseline | N-[(3S)-1-Alanyl-3-pyrrolidinyl]-N-methylacetamide (CAS 1401665-82-4); N-(1-Alanyl-3-pyrrolidinyl)-N-methylacetamide (CAS 1354026-84-8, unspecified stereochemistry) |
| Quantified Difference | Constitutional identity; stereochemical inversion at C3. Computed bulk properties identical (LogP -1.83, bp 394.7 ± 42.0 °C for both diastereomers ). Biological differentiation magnitude project-dependent, literature data absent for these specific building blocks. |
| Conditions | Chiral center comparison; no published head-to-head biological assay available for these specific compounds |
Why This Matters
For synthetic programs where the pyrrolidine C3 stereochemistry is locked into the final target architecture, selecting the correct pre-built diastereomer eliminates a chiral separation step, reduces synthetic step count, and avoids yield loss from diastereomer resolution.
- [1] Smith DA, van de Waterbeemd H, Walker DK. Pharmacokinetics and Metabolism in Drug Design. 3rd ed. Wiley-VCH; 2013. Chapter on stereochemistry and its impact on ADME properties. View Source
